

# Crystamidine: A Technical Overview for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Crystamidine

Cat. No.: B15545598

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CAS Number: 58779-39-8

IUPAC Name: (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0<sup>1,16</sup>.0<sup>2,10</sup>.0<sup>4,8</sup>]icosa-2,4(8),9,11,15,17-hexaen-14-one[1]

This technical guide provides an in-depth overview of **Crystamidine**, an Erythrina alkaloid, for researchers, scientists, and drug development professionals. The document covers its chemical properties, biological activities with a focus on its leishmanicidal effects, and relevant experimental protocols and signaling pathways.

## Physicochemical and Spectroscopic Data

**Crystamidine** is a tetracyclic spiroamine alkaloid that has been isolated from various Erythrina species, including Erythrina crista-galli[2][3]. Its chemical and physical properties, along with key spectroscopic data, are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>15</sub> NO <sub>4</sub>	[1]
Molecular Weight	309.3 g/mol	[1]
HRESI-MS (m/z) [M+H] <sup>+</sup>	332.0897 (calcd. for C <sub>18</sub> H <sub>15</sub> NO <sub>4</sub> Na <sup>+</sup> , 332.0899)	
<sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> ) δ ppm		
	6.96 (dd, J = 10.2, 2.5 Hz, 1H)	
	6.90 (d, J = 7.3 Hz, 1H)	
	6.74 (s, 1H)	
	6.70 (s, 1H)	
	6.36 (d, J = 10.2 Hz, 1H)	
	6.15 (d, J = 7.3 Hz, 1H)	
	6.13 (s, 1H)	
	5.99 (d, J = 1.4 Hz, 1H)	
	5.95 (d, J = 1.4 Hz, 1H)	
	3.71 (m, 1H)	
	3.31 (s, 3H)	
	2.73 (ddl, J = 11.3, 5.1 Hz, 1H)	
	1.43 (dd, J = 11.3, 10.4 Hz, 1H)	
<sup>13</sup> C-NMR (100 MHz, CDCl <sub>3</sub> ) δ ppm		
	169.2, 155.9, 147.3, 146.6, 138.2, 126.3, 125.3, 123.6, 120.3, 119.8, 113.9, 107.0,	

104.0, 101.4, 74.5, 66.2, 56.4,  
42.7

## Biological Activity

**Crystamidine**, like other Erythrina alkaloids, is known to interact with neuronal nicotinic acetylcholine receptors (nAChRs), often acting as an antagonist. More specifically, research has pointed to its potential as a leishmanicidal agent, although its activity is considered moderate.

Biological Activity	Assay	Target Organism	IC <sub>50</sub>	Reference
Leishmanicidal	MTT Assay	Leishmania amazonensis promastigotes	> 1000 µg/mL	

## Experimental Protocols

### Leishmanicidal Activity Assessment (MTT Assay)

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Crystamidine** against *Leishmania amazonensis* promastigotes.

#### 1. Parasite Culture:

- Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 1% L-glutamine, 10 U/mL penicillin, and 10 µg/mL streptomycin.
- The culture is maintained in a 5% CO<sub>2</sub> incubator at 25°C.

#### 2. Assay Procedure:

- Promastigotes (10<sup>6</sup> parasites/mL) are seeded in 96-well plates.

- **Crystamidine** is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells should contain the solvent alone. Amphotericin B can be used as a positive control.
- The plates are incubated at 25°C for 96 hours.

### 3. Viability Assessment (MTT Assay):

- After the incubation period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- The plates are incubated for an additional 4 hours at 24°C.
- The plates are then centrifuged at 700 x g for 10 minutes.
- The supernatant is discarded, and the formazan crystals formed by viable cells are solubilized in 200 µL of DMSO.
- The absorbance is measured at 570 nm using a spectrophotometer.

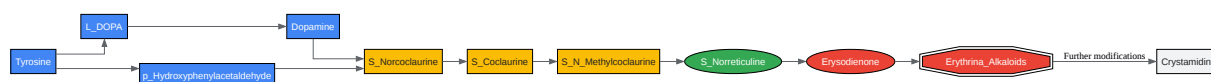
### 4. Data Analysis:

- The percentage of inhibition is calculated for each concentration of **Crystamidine** compared to the control.
- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Signaling Pathways

### Biosynthesis of Erythrina Alkaloids

The biosynthesis of Erythrina alkaloids, including **Crystamidine**, is a complex process that originates from the amino acid tyrosine. A key intermediate in this pathway is (S)-norreticuline, which undergoes a series of enzymatic transformations to form the characteristic tetracyclic spiroamine core of these alkaloids.

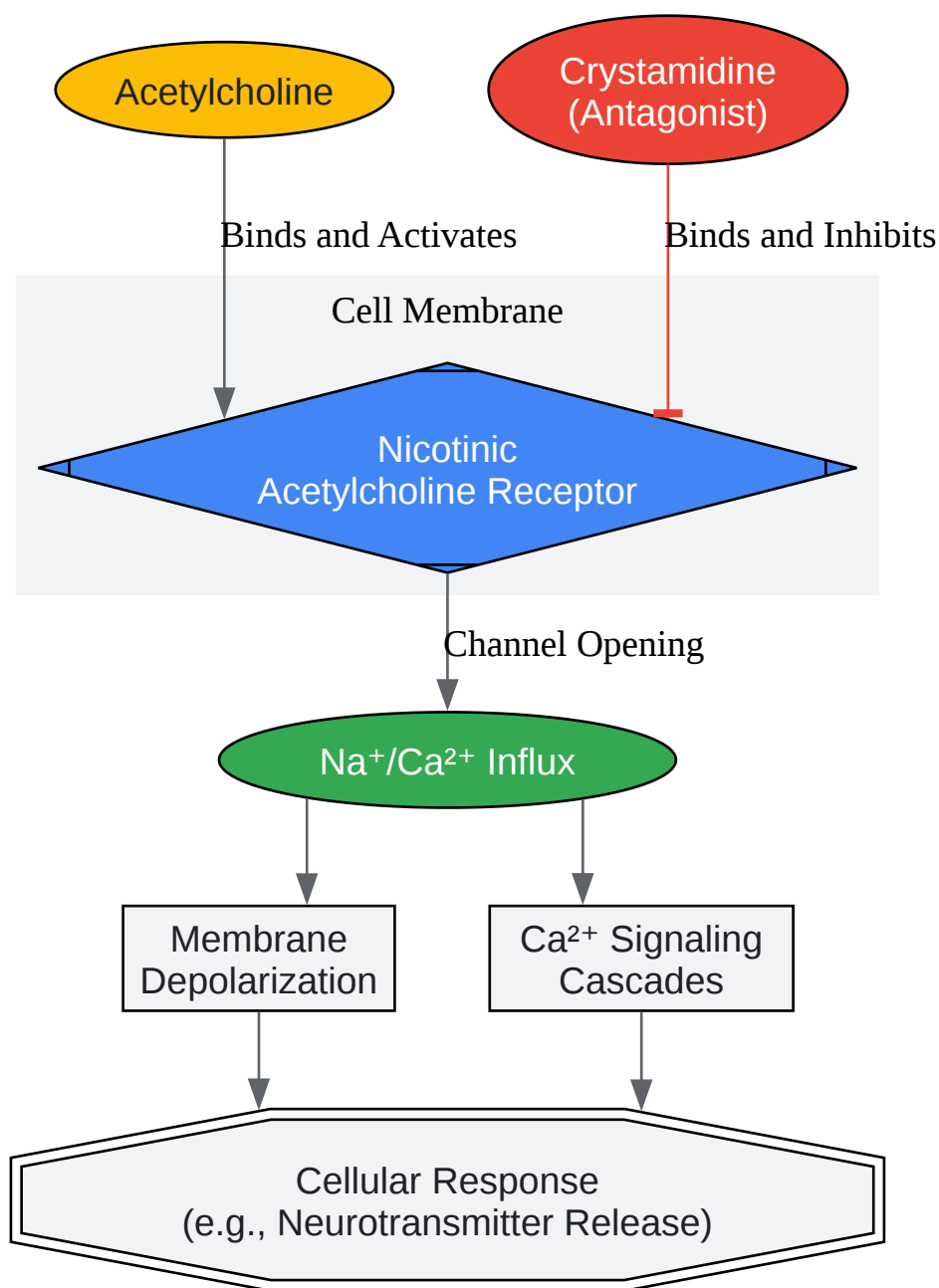


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Caption: Proposed biosynthetic pathway of Erythrina alkaloids.

## Nicotinic Acetylcholine Receptor (nAChR) Signaling

Erythrina alkaloids are known to modulate the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. Upon binding of acetylcholine (ACh), the channel opens, leading to an influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) and subsequent cellular responses. **Crystamidine** is suggested to act as an antagonist at these receptors, thereby blocking this signaling cascade.



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Caption: Simplified nAChR signaling pathway and the antagonistic role of **Crystamidine**.

This technical guide provides a foundational understanding of **Crystamidine** for researchers. Further investigation into its specific interactions with nAChR subtypes and its potential therapeutic applications is warranted.

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## References

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Address: 3281 E Guasti Rd

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